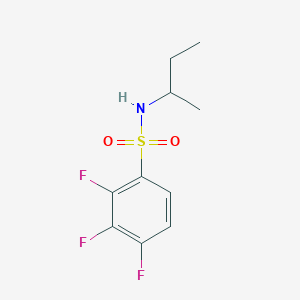
n-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It features a trifluorobenzene ring substituted with a sec-butyl group and a sulfonamide functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4-trifluorobenzenesulfonyl chloride and sec-butylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Procedure: The sec-butylamine is added dropwise to a solution of 2,3,4-trifluorobenzenesulfonyl chloride in the chosen solvent, with continuous stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
Workup: After the reaction is complete, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality compounds.
化学反应分析
Types of Reactions:
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Oxidation and Reduction: The trifluorobenzene ring can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Substitution Reactions: The trifluorobenzene ring can also undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or alcohols.
科学研究应用
Chemistry:
Catalysis: n-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: Sulfonamides are known for their antimicrobial properties, and this compound may exhibit similar activity against bacterial and fungal pathogens.
Drug Development: It can be explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of n-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The trifluorobenzene ring enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
相似化合物的比较
- n-Butyl-2,3,4-trifluorobenzenesulfonamide
- sec-Butyl-2,3,4-trifluorobenzenesulfonamide
- tert-Butyl-2,3,4-trifluorobenzenesulfonamide
Comparison:
- n-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to n-butyl, tert-butyl, and isobutyl analogs.
- The sec-butyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
属性
分子式 |
C10H12F3NO2S |
|---|---|
分子量 |
267.27 g/mol |
IUPAC 名称 |
N-butan-2-yl-2,3,4-trifluorobenzenesulfonamide |
InChI |
InChI=1S/C10H12F3NO2S/c1-3-6(2)14-17(15,16)8-5-4-7(11)9(12)10(8)13/h4-6,14H,3H2,1-2H3 |
InChI 键 |
PNIOJSNFPHWQRT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NS(=O)(=O)C1=C(C(=C(C=C1)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)
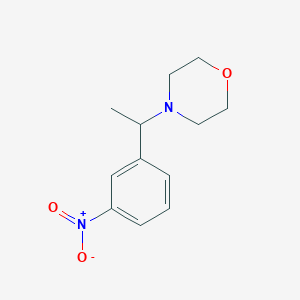
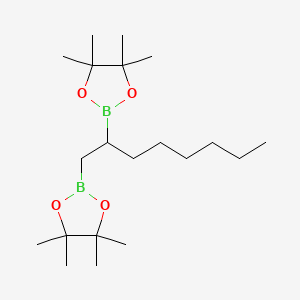
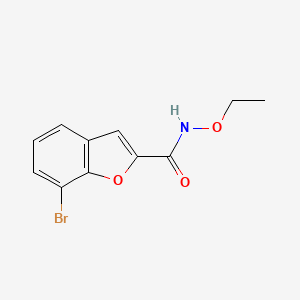
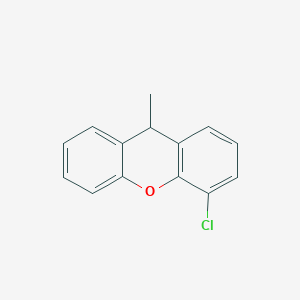
![2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)
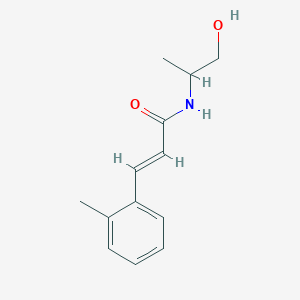
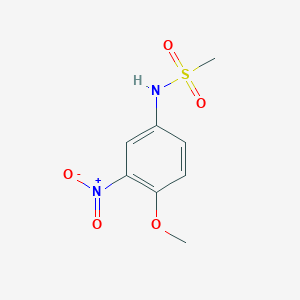
![tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B14905689.png)
![tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14905696.png)

![Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905704.png)
![4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid](/img/structure/B14905708.png)

